molecular formula C21H28N4O4S B232120 5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide

5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide

Cat. No. B232120
M. Wt: 432.5 g/mol
InChI Key: WHJSTTOOMUXKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C22H29N3O4S, and is often abbreviated as AMPPB.

Mechanism of Action

AMPPB exerts its effects on the dopamine transporter by binding to a specific site on the transporter protein, thereby preventing the uptake of dopamine into neurons. This leads to an increase in extracellular dopamine levels, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
AMPPB has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and increased sensitivity to the rewarding effects of drugs of abuse. Additionally, AMPPB has been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

AMPPB has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine transporter, as well as its ability to cross the blood-brain barrier. However, there are also limitations to the use of AMPPB, including its potential for off-target effects on other neurotransmitter systems and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on AMPPB, including its use in the development of novel treatments for addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms underlying the effects of AMPPB on dopamine signaling and its interactions with other neurotransmitter systems. Finally, the development of more potent and selective dopamine transporter blockers, based on the structure of AMPPB, may have important implications for the treatment of a range of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of AMPPB involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[3-(4-phenyl-1-piperazinyl)propyl]amine to form the amide intermediate. Finally, the amide intermediate is reacted with sulfamic acid to form the desired product, AMPPB.

Scientific Research Applications

AMPPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective blocker of the dopamine transporter, which plays a critical role in regulating dopamine signaling in the brain. As such, AMPPB has been used to study the role of dopamine in various physiological and behavioral processes, including addiction, reward, and motor control.

properties

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C21H28N4O4S/c1-29-20-9-8-18(30(22,27)28)16-19(20)21(26)23-10-5-11-24-12-14-25(15-13-24)17-6-3-2-4-7-17/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26)(H2,22,27,28)

InChI Key

WHJSTTOOMUXKBB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.